molecular formula C9H20N2O2 B7572581 1-Ethyl-3-(1-hydroxy-4-methylpentan-2-yl)urea

1-Ethyl-3-(1-hydroxy-4-methylpentan-2-yl)urea

Cat. No. B7572581
M. Wt: 188.27 g/mol
InChI Key: FWZOMYICMMGBCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-3-(1-hydroxy-4-methylpentan-2-yl)urea is a chemical compound that has recently garnered attention in the scientific community due to its potential applications in various fields. This molecule is a urea derivative that has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(1-hydroxy-4-methylpentan-2-yl)urea is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in the production of pro-inflammatory cytokines. This molecule has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that 1-Ethyl-3-(1-hydroxy-4-methylpentan-2-yl)urea has a variety of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, this compound has been shown to have a protective effect on liver cells and may have potential as a treatment for liver disease. It has also been shown to have a neuroprotective effect and may have potential as a treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-Ethyl-3-(1-hydroxy-4-methylpentan-2-yl)urea in laboratory experiments include its high purity and specificity. However, its limitations include its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 1-Ethyl-3-(1-hydroxy-4-methylpentan-2-yl)urea. One such direction is the development of this compound as a therapeutic agent for inflammatory diseases. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Another potential direction is the study of this molecule's potential as a treatment for liver and neurodegenerative diseases. Additionally, research could be conducted on the development of new methods for synthesizing this compound or modifying its structure to improve its properties.

Synthesis Methods

The synthesis of 1-Ethyl-3-(1-hydroxy-4-methylpentan-2-yl)urea involves the reaction of ethyl isocyanate with 1-hydroxy-4-methylpentan-2-amine in the presence of a catalyst. This method has been reported in the literature and has been optimized for high yield and purity.

Scientific Research Applications

1-Ethyl-3-(1-hydroxy-4-methylpentan-2-yl)urea has been studied for its potential applications in various fields of scientific research. One such application is in the field of medicinal chemistry, where this compound has been tested for its potential as an anti-inflammatory agent. In vitro studies have shown that this molecule inhibits the production of pro-inflammatory cytokines, indicating its potential as a therapeutic agent for inflammatory diseases.

properties

IUPAC Name

1-ethyl-3-(1-hydroxy-4-methylpentan-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-4-10-9(13)11-8(6-12)5-7(2)3/h7-8,12H,4-6H2,1-3H3,(H2,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZOMYICMMGBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC(CC(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-(1-hydroxy-4-methylpentan-2-yl)urea

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